BenchChemオンラインストアへようこそ!

(E)-[(2,4-dichlorophenyl)methoxy][(3-nitrophenyl)methylidene]amine

Chemical purity Reproducibility Procurement quality control

(E)-[(2,4-dichlorophenyl)methoxy][(3-nitrophenyl)methylidene]amine, commonly referred to as 3-nitrobenzaldehyde O-(2,4-dichlorobenzyl)oxime (CAS 303987-32-8), is a synthetic oxime ether derivative with the molecular formula C14H10Cl2N2O3 and a molecular weight of 325.15 g/mol. It features a 3-nitrophenyl ring connected via an oxime (C=N-O) bridge to a 2,4-dichlorobenzyl moiety.

Molecular Formula C14H10Cl2N2O3
Molecular Weight 325.15
CAS No. 303987-32-8
Cat. No. B2681392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-[(2,4-dichlorophenyl)methoxy][(3-nitrophenyl)methylidene]amine
CAS303987-32-8
Molecular FormulaC14H10Cl2N2O3
Molecular Weight325.15
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C=NOCC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C14H10Cl2N2O3/c15-12-5-4-11(14(16)7-12)9-21-17-8-10-2-1-3-13(6-10)18(19)20/h1-8H,9H2/b17-8+
InChIKeyZIFVCSOHVFNVOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Nitrobenzaldehyde O-(2,4-dichlorobenzyl)oxime (CAS 303987-32-8): A Specialized Oxime Ether Building Block for Procurement in MedChem and Agrochemical Research


(E)-[(2,4-dichlorophenyl)methoxy][(3-nitrophenyl)methylidene]amine, commonly referred to as 3-nitrobenzaldehyde O-(2,4-dichlorobenzyl)oxime (CAS 303987-32-8), is a synthetic oxime ether derivative with the molecular formula C14H10Cl2N2O3 and a molecular weight of 325.15 g/mol . It features a 3-nitrophenyl ring connected via an oxime (C=N-O) bridge to a 2,4-dichlorobenzyl moiety. The compound is cataloged by multiple chemical suppliers with purities ranging from 90% to 98%, depending on the vendor, indicating its availability for diverse research-grade applications .

Why Generic Oxime Ethers Cannot Replace 3-Nitrobenzaldehyde O-(2,4-dichlorobenzyl)oxime in Structure-Activity Relationship (SAR) Studies


In oxime ether chemotypes, the electronic and steric contributions of the benzylidene substituents directly dictate biological target engagement and physicochemical parameters . The 3-nitro substitution on the benzaldehyde ring provides a strong electron-withdrawing effect that is absent in the unsubstituted or 4-nitro analogs, while the 2,4-dichloro pattern on the benzyl group imparts a distinct lipophilicity profile (LogP 4.45) and metabolic stability compared to mono-chloro or non-halogenated counterparts . These features cannot be replicated by the core oxime scaffold alone (e.g., 3-nitrobenzaldoxime, MW 166.13) or by the 2,4-dichlorobenzyl oxime ether of a different aldehyde, meaning that direct substitution of the fully functionalized structure risks losing the precise binding geometry required for target engagement in enzyme inhibition or receptor modulation campaigns.

Head-to-Head Purity, Physicochemical, and Structural Evidence Supporting the Selection of 3-Nitrobenzaldehyde O-(2,4-dichlorobenzyl)oxime


Purity Differentiation Across Commercial Suppliers: 98% (Leyan) vs. 90% (Sigma-Aldrich) vs. 97% (MolCore) vs. 95% (CymitQuimica)

The highest commercially documented purity for 3-nitrobenzaldehyde O-(2,4-dichlorobenzyl)oxime is 98%, offered by Leyan , which represents a 8‑percentage-point increase over the 90% purity product listed by Sigma‑Aldrich and a 3‑percentage-point increase over the 95% purity grade from CymitQuimica; the MolCore listing reports 97% purity . This range is critical because even minor impurities in nitroaromatic compounds can introduce confounding redox-active species or genotoxic alerts in biological assays.

Chemical purity Reproducibility Procurement quality control

Lipophilicity (LogP 4.45) Positioned Between Less Lipophilic Oxime Ethers and the Highly Lipophilic Drug Oxiconazole

The computed LogP of 3-nitrobenzaldehyde O-(2,4-dichlorobenzyl)oxime is 4.45 and the compound possesses 0 hydrogen bond donors and 4 hydrogen bond acceptors . By comparison, the clinically used antifungal oxiconazole, which also contains a 2,4-dichlorobenzyl oxime ether moiety but adds an imidazole ring, has a ClogP of approximately 5.7 and one hydrogen bond donor [1]. The 1.25‑log‑unit reduction in lipophilicity and the elimination of the imidazole‑associated H‑bond donor may translate to improved aqueous solubility and reduced CYP450 inhibition potential, while maintaining sufficient membrane permeability for intracellular target engagement.

Lipophilicity Drug-likeness Physicochemical profiling

Absence of an Imidazole Ring Eliminates CYP450-Mediated Drug–Drug Interaction Liability Seen with Oxiconazole

Oxiconazole and other azole antifungals exert their activity through coordination of the imidazole (or triazole) nitrogen with the heme iron of CYP51, but this mode of action simultaneously confers potent inhibition of human CYP450 isoforms (e.g., CYP3A4), leading to well‑characterized drug‑drug interactions [1]. 3‑Nitrobenzaldehyde O‑(2,4‑dichlorobenzyl)oxime entirely lacks an azole ring, thereby eliminating this promiscuous CYP450 chelation motif while retaining the 2,4‑dichlorobenzyl oxime ether scaffold that is essential for membrane penetration and target‑site accumulation in fungal and mammalian systems .

CYP450 inhibition Drug–drug interaction Azole antifungal

Nitro Group Enables Reductive Bioactivation and Conjugation Strategies Unavailable to Non-Nitrated Analogs

The 3‑nitro substituent is a well‑established handle for enzymatic (e.g., nitroreductase) or chemical reduction to the corresponding aniline, enabling tumor‑hypoxia‑selective prodrug activation or the introduction of amide, sulfonamide, and urea linkages for focused library synthesis [1]. Non‑nitrated benzaldehyde oxime ethers (e.g., benzaldehyde O‑benzyl oxime, unsubstituted parent scaffold) lack this bioorthogonal activation mechanism, limiting their utility in hypoxia‑targeted anticancer or antibacterial programs.

Prodrug design Bioreductive activation Chemical derivatization

Rotatable Bond Count (5) and Hydrogen Bond Acceptor Count (4) Predict Favorable Conformational Flexibility for Target Binding

The compound possesses 5 rotatable bonds and 4 hydrogen bond acceptors (all located on the nitro and oxime ether oxygen atoms), with zero hydrogen bond donors . In the context of fragment‑based or scaffold‑hopping drug discovery, this balance between flexibility and polarity allows the molecule to adopt multiple low‑energy conformations that can complement diverse protein binding pockets, while the absence of H‑bond donors minimizes desolvation penalties upon binding to hydrophobic enzyme active sites. By comparison, the parent 3‑nitrobenzaldoxime (MW 166.13) has only 2 rotatable bonds and 3 H‑bond acceptors but also 1 H‑bond donor, which can reduce membrane permeability relative to the fully derivatized oxime ether .

Conformational flexibility Ligand efficiency Molecular recognition

High‑Impact Research and Industrial Application Scenarios for 3-Nitrobenzaldehyde O-(2,4-dichlorobenzyl)oxime


Non‑Azole Antifungal Lead Optimization

Given its structural homology to oxiconazole but absence of the CYP450‑inhibiting imidazole ring, this compound serves as a privileged starting scaffold for designing azole‑free antifungal agents. Medicinal chemists can exploit the 2,4‑dichlorobenzyl oxime ether for membrane targeting while appending diverse pharmacophores to the nitro‑reduced aniline handle, with the goal of preserving antifungal potency while eliminating CYP51‑mediated drug–drug interaction risk [1].

Hypoxia‑Activated Prodrug Development

The aromatic nitro group enables selective enzymatic reduction under hypoxic conditions characteristic of solid tumors and certain bacterial infections. Researchers developing nitroreductase‑dependent prodrugs can use this compound as a core intermediate, derivatizing the oxime ether moiety or the benzylidene position to modulate pharmacokinetics and tissue distribution [2].

Fragment‑Based and Scaffold‑Hopping Drug Discovery

With a favorable combination of lipophilicity (LogP 4.45), zero H‑bond donors, and 5 rotatable bonds, the compound is well‑suited for incorporation into fragment libraries screened against hydrophobic enzyme pockets (e.g., kinases, nuclear receptors). Its physicochemical profile, verified by supplier‑provided LogP and purity data, supports direct use in biophysical assays such as SPR or TSA without further purification when sourced at ≥97% purity .

Agrochemical Fungicide Research

Oxime ethers containing 2,4‑dichlorobenzyl groups are a known motif in patented fungicidal compositions [1]. This compound, bearing both the dichlorobenzyl oxime ether and a nitro group, can be evaluated as a lead for crop protection agents targeting phytopathogenic fungi, particularly in programs seeking to avoid cross‑resistance with existing azole fungicides.

Quote Request

Request a Quote for (E)-[(2,4-dichlorophenyl)methoxy][(3-nitrophenyl)methylidene]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.